1-N-butyl-2-methyl-4-nitroimidazole
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Overview
Description
1-N-butyl-2-methyl-4-nitroimidazole is a chemical compound with the molecular formula C8H13N3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring with a nitro group substituent . The molecular weight is 183.21 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.21 g/mol . The density is 1.2±0.1 g/cm3, the boiling point is 336.7±15.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.7 mmHg at 25°C .Scientific Research Applications
NMR Chemical Shift and Methylation of 4-Nitroimidazole
A study combined dynamic nuclear polarization-enhanced solid-state NMR techniques with density functional theory to study the chemical shifts of 4-nitroimidazole and 1-methyl-4-nitroimidazole. This research provides insights into the electronic structures of nitroimidazoles, which are important for understanding their reactivity and potential applications in pharmaceuticals (Backler, Sani, Separovic, Vasilyev, & Wang, 2020).
Synthesis of New Imidazole Derivatives
Another study focused on synthesizing derivatives of 1-propyl- and 1-butyl- of 2-methyl-5-nitroimidazole with various phenylpiperazine attachments. The biological activity of these compounds was predicted using computer programs, indicating potential applications in medicinal chemistry (Nowak & Szpakiewicz, 2008).
Alkylated/Aminated Nitroimidazoles and Conjugates
Research into alkylated/aminated 2-methyl-5-nitroimidazoles and their conjugates with 7-chloroquinoline evaluated their anti-mycobacterial activities. While these compounds did not surpass the activity of standard drugs, they showed appreciable activities with minimal cytotoxicity, highlighting their potential in developing new anti-tubercular drugs (Shalini, Viljoen, Kremer, & Kumar, 2018).
Synthesis and Characterization of Nitroimidazole Derivatives
Further research in this field includes the synthesis and characterization of various 1-halophenyl-4-nitroimidazoles and their 2-methyl derivatives. These compounds have been tested as Mycobacterium tuberculosis inhibitors, contributing to the development of new treatments for tuberculosis (Jedrysiak & Suwiński, 2008).
Safety and Hazards
Mechanism of Action
- Upon entering the microbial cell, the compound undergoes reductive bioactivation. This process converts the nitro group within the compound into nitric oxide (NO) or related reactive nitrogen species (RNS) .
- The free nitro radical generated from this reduction is believed to be responsible for the compound’s antiprotozoal activity .
Mode of Action
Properties
IUPAC Name |
1-butyl-2-methyl-4-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJVHLRSLFVNTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=C1C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384252 |
Source
|
Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135009-57-3 |
Source
|
Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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